molecular formula C10H13NO B1320930 3-(4-Methylphenoxy)azetidine CAS No. 954220-73-6

3-(4-Methylphenoxy)azetidine

Cat. No. B1320930
CAS RN: 954220-73-6
M. Wt: 163.22 g/mol
InChI Key: IKXZLYWIOATIPO-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)azetidine, commonly referred to as MPA, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a cyclic amine with a molecular formula of C9H13NO and a molecular weight of 155.21 g/mol. MPA has been shown to have a wide range of biochemical and physiological effects, and has been used in a variety of lab experiments.

Scientific Research Applications

1. Drug Discovery and Synthesis

3-(4-Methylphenoxy)azetidine and its derivatives are valuable in the field of drug discovery. They serve as key motifs for accessing underexplored chemical spaces. Specifically, 3,3-Diarylazetidines demonstrate potential in the synthesis of drug-like compounds, highlighting the versatility of azetidine nitrogen and aromatic groups in the chemical structure. The presence of an N-Cbz group in these compounds enhances reactivity, providing a stable intermediate for further reactions (Denis et al., 2018).

2. Anticancer Research

Azetidine derivatives, including those similar to this compound, have shown promise in anticancer research. Specifically, compounds like 3-phenoxy-1,4-diarylazetidin-2-ones have been identified as potent antiproliferative agents. These compounds disrupt microtubular structures in cancer cells, leading to cell cycle arrest and apoptosis, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016).

3. Glycosidase Inhibition

Azetidine iminosugars derived from d-glucose, related to the azetidine structure, have exhibited significant inhibitory activity against certain enzymes, such as amyloglucosidase from Aspergillus niger. These findings suggest their potential application in therapeutic areas where enzyme inhibition is crucial (Lawande et al., 2015).

4. Pharmaceutical Lead Structures

The incorporation of azetidine structures into pharmaceutical leads is noteworthy due to their pharmacokinetic effects. However, the lack of efficient synthetic methods for functionalized azetidines has been a challenge. Innovative methods such as visible light-enabled aza Paternò-Büchi reactions have been developed to access these functionalized azetidines efficiently, offering new avenues for drug development (Becker et al., 2019).

5. Synthesis of Azetidine Derivatives

Azetidine derivatives have been synthesized and evaluated for their potency as GABA-uptake inhibitors, representing a unique approach to addressing neurological disorders. These derivatives demonstrate the importance of the azetidine structure in medicinal chemistry and its potential application in the treatment of neurological conditions (Faust et al., 2010).

Future Directions

Azetidines, including “3-(4-Methylphenoxy)azetidine”, have attracted major attention in organic synthesis due to their unique reactivity and presence in bioactive molecules. Future research directions may include exploring new synthetic methods, studying their reactivity in various chemical reactions, and investigating their potential applications in medicinal chemistry .

properties

IUPAC Name

3-(4-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXZLYWIOATIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604060
Record name 3-(4-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954220-73-6
Record name 3-(4-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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